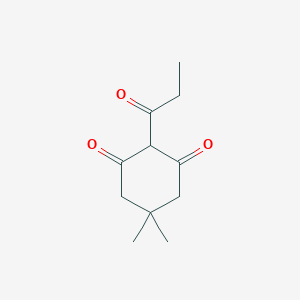
5,5-Dimethyl-2-propionylcyclohexane-1,3-dione
Übersicht
Beschreibung
5,5-Dimethyl-2-propionylcyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24300 . It is also known by several synonyms such as 5,5-dimethyl-2-propionyl-1,3-cyclohexanedione, 2-propionyldimedone, and 5,5-Dimethyl-2-propionyl-cyclohexan-1,3-dion .
Synthesis Analysis
The synthesis of this compound involves several precursors including Propanoyl chloride (CAS#:79-03-8), Dimedone (CAS#:126-81-8), and others . The synthetic route has been documented in various literature sources .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact mass is 196.11000 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The details of these reactions can be found in various scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.24300 . The exact mass is 196.11000 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
- The reaction of 5,5-dimethyl-2-propionylcyclohexane-1,3-dione with amines leads to the formation of exocyclic enamine derivatives, while under certain conditions, it undergoes dehydrofluorination and intramolecular cyclization to produce tetrahydro-1H-xanthene-1,9-dione (Khlebnikova, Isakova, & Lakhvich, 2011).
- In the presence of triethylamine, it reacts with Cl2Si(CMe3)2 to give bis(1-cyclohexene-3-on-1-oxy)ditbutylsilanes (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).
Synthesis of Heterocycles and Pharmaceuticals
- It serves as a building block in the synthesis of various heterocyclic compounds, demonstrating its importance as a privileged synthon in this domain (Heravi, Zadsirjan, Fattahi, & Nazari, 2016).
- The compound is utilized in the synthesis of 3-acyl-1,5-benzodiazepines, with potential implications in pharmaceutical research (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).
Electrophilic Iodination
- Used as an electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols, highlighting its role in organic synthesis (Martinez-Erro, Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).
Electrochemical Studies
- Its reduction on mercury electrodes has been studied, showing its relevance in electrochemical research (Kariv, Hermolin, & Gileadi, 1971).
Biochemical Applications
- It has been used in peptide synthesis as a protecting agent for amino groups, indicating its utility in biochemical applications (Halpern & James, 1964).
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-propanoylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-7(12)10-8(13)5-11(2,3)6-9(10)14/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARRWJOVCLAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389426 | |
| Record name | 5,5-dimethyl-2-propionylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1904-20-7 | |
| Record name | 5,5-dimethyl-2-propionylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



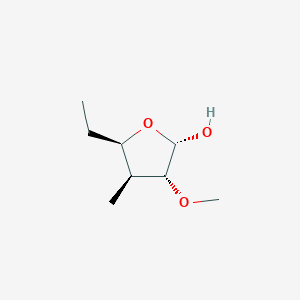


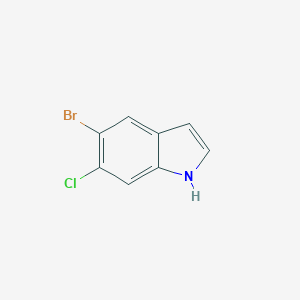
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)
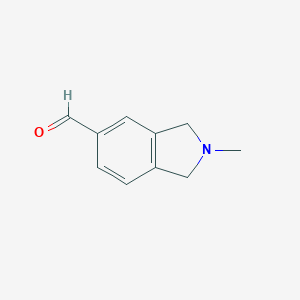
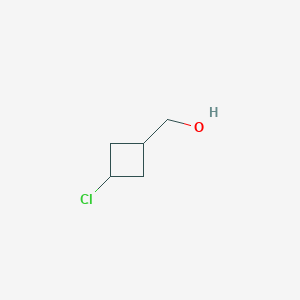


![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)
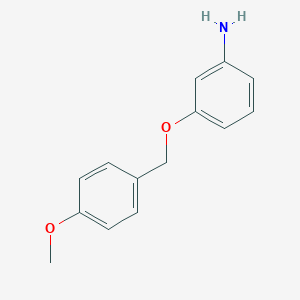
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
